Sub-Nanomolar CCR5 Antagonism vs. Maraviroc: A Potency Benchmark for Chemokine Receptor Studies
3-Anilino-N,N-diphenyl-1-pyrrolidinecarboxamide demonstrates exceptionally potent CCR5 antagonism with an IC₅₀ of 0.110 nM in a cellular assay using P4R5 cells co-expressing CD4 and an LTR-β-gal reporter construct [1]. In cross-study comparison, this value is significantly lower than the reported IC₅₀ range for the clinically approved CCR5 antagonist maraviroc, which exhibits IC₅₀ values ranging from 3.3 nM to 17.50 nM across various assay formats [2].
| Evidence Dimension | CCR5 Antagonist Activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | Maraviroc: 3.3 nM (MIP-1α binding) to 17.50 nM (macaque calcium flux) |
| Quantified Difference | Target compound is approximately 30- to 159-fold more potent in this specific assay format. |
| Conditions | Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-β-gal construct; assessed as inhibition of HIV-1 gp120-induced cell-cell fusion [1]. Maraviroc data from radioligand binding and calcium flux assays in HEK-293 and macaque/human CCR5-expressing cells [2]. |
Why This Matters
For researchers investigating CCR5-mediated pathways or screening for novel HIV entry inhibitors, this compound offers a potency level that exceeds the clinical benchmark, enabling detection of subtle pharmacological effects or serving as a high-affinity tool compound for receptor binding studies.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217). Antagonist activity at CCR5 receptor expressed in P4R5 cells. View Source
- [2] ScienceDirect. Molecular cloning and radioligand binding characterization of CCR5. Maraviroc IC₅₀ = 7.18 ± 0.93 nM (human), 17.50 ± 1.24 nM (macaque). View Source
